molecular formula C7H17NaO10 B8072484 Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate

Cat. No.: B8072484
M. Wt: 284.19 g/mol
InChI Key: JAQDQRUFGHWSGO-SPYAHKNSSA-M
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Description

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate is an intriguing organic compound, characterized by its multiple hydroxyl groups and a sodium cation. Its structure suggests significant potential for various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the condensation of a heptanoic acid derivative with sodium hydroxide, followed by the introduction of multiple hydroxyl groups via oxidation reactions. The process often requires:

  • Solvents: : Water or ethanol

  • Temperature: : Mild heating, around 70-90°C

  • Catalysts: : Palladium or other suitable catalysts for oxidation

Industrial Production Methods

On an industrial scale, the preparation might involve continuous flow reactors to maintain consistent quality and yield. The precise control of reaction conditions, such as pH and temperature, is crucial to ensure the formation of the desired dihydrate form.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate undergoes several types of reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.

  • Reduction: : Reduction can convert hydroxyl groups to hydrogen atoms.

  • Substitution: : The hydroxyl groups can be substituted with various functional groups, like halides or amines.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, chromium trioxide

  • Reducing agents: : Lithium aluminium hydride, sodium borohydride

  • Substitution reagents: : Thionyl chloride, phosphorus tribromide

Major Products

  • Oxidation: : Carbonyl heptanoates

  • Reduction: : Hexahydroxyheptanes

  • Substitution: : Halogenated or aminated heptanoates

Scientific Research Applications

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate is valuable in several fields:

  • Chemistry: : Used as an intermediate in synthetic organic chemistry.

  • Biology: : Employed in studying metabolic pathways involving heptanoate derivatives.

  • Medicine: : Investigated for its potential in drug development due to its bioactive hydroxyl groups.

  • Industry: : Utilized in the production of biodegradable polymers and other environmentally friendly materials.

Mechanism of Action

The compound exerts its effects through interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds with enzymes and receptors, affecting their activity and function. The exact pathways depend on the specific application, but typically involve modulation of biochemical reactions and cellular processes.

Comparison with Similar Compounds

Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate stands out due to its unique combination of multiple hydroxyl groups and a stable sodium salt form. Similar compounds include:

  • Sodium gluconate: : A sodium salt of gluconic acid with fewer hydroxyl groups.

  • Sodium lactate: : Contains fewer hydroxyl groups and is less versatile in reactions.

  • Sodium ascorbate: : Another compound with multiple hydroxyl groups but distinct due to its ascorbic acid origin.

Each of these compounds has specific applications, but this compound's structural complexity and stability provide unique advantages in various fields.

Properties

IUPAC Name

sodium;(2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3+,4-,5+,6+;;;/m0.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDQRUFGHWSGO-SPYAHKNSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NaO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name D-alpha-Glucoheptonic acid, sodium salt, dihydrate
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